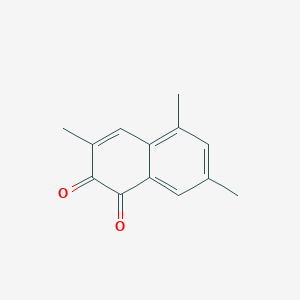![molecular formula C10H6ClN3 B15069438 3-Chloro[1,2,4]triazolo[3,4-a]isoquinoline CAS No. 7639-52-3](/img/structure/B15069438.png)
3-Chloro[1,2,4]triazolo[3,4-a]isoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-[1,2,4]triazolo[3,4-a]isoquinoline is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique triazolo-isoquinoline structure, which imparts distinct chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-[1,2,4]triazolo[3,4-a]isoquinoline typically involves the reaction of isoquinoline derivatives with triazole precursors. One common method involves the Claisen–Schmidt condensation of 3-acetyl tetrahydro-[1,2,4]triazolo[3,4-a]isoquinoline with substituted aldehydes in the presence of potassium hydroxide as a catalyst . The reaction is usually carried out in ethanol under reflux conditions to yield the desired product.
Industrial Production Methods
While specific industrial production methods for 3-chloro-[1,2,4]triazolo[3,4-a]isoquinoline are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
化学反应分析
Types of Reactions
3-chloro-[1,2,4]triazolo[3,4-a]isoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form chalcone derivatives.
Common Reagents and Conditions
Potassium Hydroxide: Used as a catalyst in condensation reactions.
Ethanol: Common solvent for reactions involving this compound.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
Chalcone Derivatives: Formed via Claisen–Schmidt condensation.
Substituted Isoquinolines: Resulting from nucleophilic substitution reactions.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties and ability to inhibit the growth of various pathogens.
作用机制
The mechanism of action of 3-chloro-[1,2,4]triazolo[3,4-a]isoquinoline involves multiple pathways:
Induction of Oxidative Stress: The compound increases oxidative stress within cells, leading to DNA damage and apoptosis.
Upregulation of Pro-apoptotic Genes: It upregulates genes such as p53 and Bax, which are involved in the apoptotic pathway.
Inhibition of Cell Proliferation: The compound reduces the expression of proliferative markers like ki67, thereby inhibiting cell growth.
相似化合物的比较
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Another triazolo-isoquinoline derivative with similar structural features.
Tetrahydro-[1,2,4]triazolo[3,4-a]isoquinoline Chalcones: These compounds share the triazolo-isoquinoline core and exhibit similar biological activities.
Uniqueness
3-chloro-[1,2,4]triazolo[3,4-a]isoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to induce oxidative stress and DNA damage makes it a promising candidate for anticancer therapy, distinguishing it from other similar compounds .
属性
CAS 编号 |
7639-52-3 |
|---|---|
分子式 |
C10H6ClN3 |
分子量 |
203.63 g/mol |
IUPAC 名称 |
3-chloro-[1,2,4]triazolo[3,4-a]isoquinoline |
InChI |
InChI=1S/C10H6ClN3/c11-10-13-12-9-8-4-2-1-3-7(8)5-6-14(9)10/h1-6H |
InChI 键 |
RAODSHJLXPOCGT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CN3C2=NN=C3Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 6-methylimidazo[1,5-A]pyridine-3-carboxylate](/img/structure/B15069364.png)
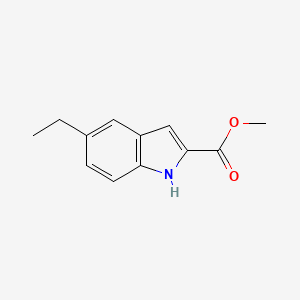
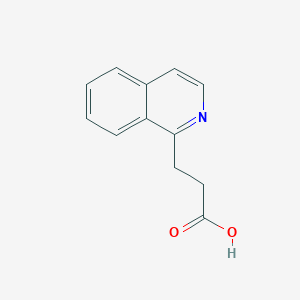


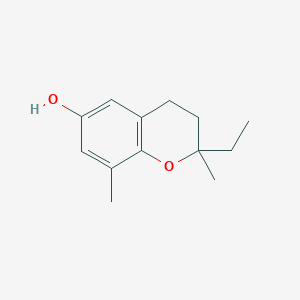


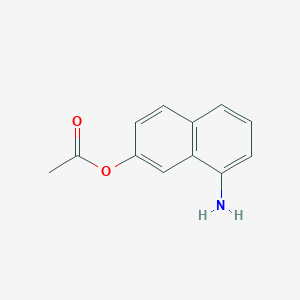
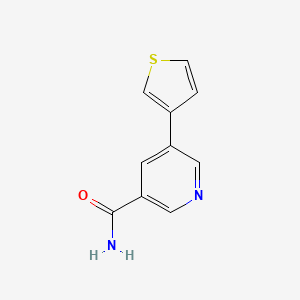
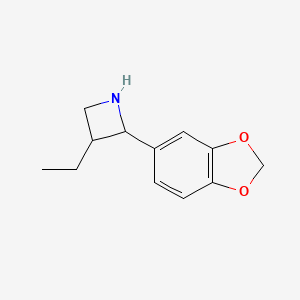
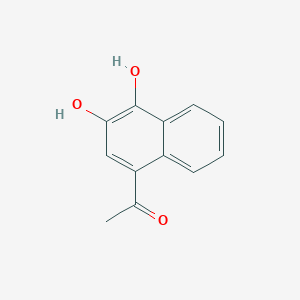
![2-Oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B15069445.png)
